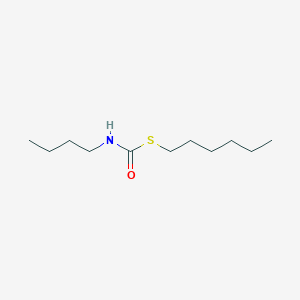
5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with three methoxy groups and a 4-chlorobutyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene typically involves the alkylation of 1,2,3-trimethoxybenzene with 4-chlorobutyl chloride. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the chlorobutyl chain, converting the chlorine atom to a hydrogen atom, resulting in the formation of 5-butyl-1,2,3-trimethoxybenzene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the butyl chain is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under basic conditions.
Major Products:
Oxidation: Formation of 5-(4-chlorobutyl)-1,2,3-trimethoxybenzoic acid.
Reduction: Formation of 5-butyl-1,2,3-trimethoxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and chemical entities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting specific biological pathways.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. Its derivatives are used in the formulation of pharmaceuticals, agrochemicals, and other high-value products.
作用機序
The mechanism of action of 5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy groups and the chlorobutyl chain can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
- 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
- 3,4,5-Trimethoxybenzoic acid derivatives
- 4-Chlorobutyl acetate
Comparison: Compared to similar compounds, 5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene is unique due to the presence of three methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The chlorobutyl chain also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
CAS番号 |
133668-69-6 |
|---|---|
分子式 |
C13H19ClO3 |
分子量 |
258.74 g/mol |
IUPAC名 |
5-(4-chlorobutyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C13H19ClO3/c1-15-11-8-10(6-4-5-7-14)9-12(16-2)13(11)17-3/h8-9H,4-7H2,1-3H3 |
InChIキー |
DSJKGDICCQVJJA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)


![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)



![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)



![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)

![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)
